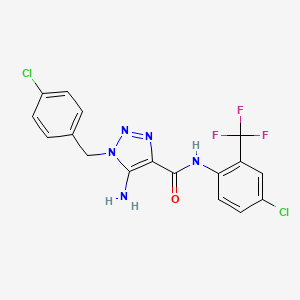
5-amino-N-(4-chloro-2-(trifluoromethyl)phenyl)-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-amino-N-(4-chloro-2-(trifluoromethyl)phenyl)-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H12Cl2F3N5O and its molecular weight is 430.21. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 5-amino-N-(4-chloro-2-(trifluoromethyl)phenyl)-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to consolidate the current understanding of its biological activity, including anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C16H14Cl2F3N5O with a molecular weight of approximately 421.23 g/mol. The structural features include:
- Triazole Ring : A five-membered ring that contributes to its biological activity.
- Chloro and Trifluoromethyl Groups : These halogen substituents enhance lipophilicity and may affect receptor interactions.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- In Vitro Studies : The compound demonstrated an IC50 value of 0.43 µM against HCT116 colorectal cancer cells, indicating potent antiproliferative activity compared to standard chemotherapeutics like Melampomagnolide B (IC50 = 4.93 µM) .
- Mechanism of Action : The compound induces apoptosis in cancer cells through the mitochondrial pathway, characterized by increased levels of reactive oxygen species (ROS), loss of mitochondrial membrane potential, and activation of caspase cascades .
Selectivity and Safety
The selectivity of this compound towards cancer cells over normal cells suggests a favorable therapeutic index. In studies involving normal hepatic cells (L02), the inhibition rate was less than 20%, while lung cancer cells showed a 50% inhibition rate at similar concentrations .
Case Studies
- Study on NSCLC Cells : The compound was tested on non-small cell lung cancer (NSCLC) cell lines, where it effectively promoted apoptosis and inhibited migration by downregulating MMP9 protein expression .
- Triazole Derivatives : A series of triazole-containing hybrids were synthesized and evaluated for their biological activity. Modifications involving benzyl or phenyl groups significantly enhanced their anticancer effects .
Data Tables
| Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antiproliferative | HCT116 | 0.43 | Induction of apoptosis |
| Antiproliferative | Lung Cancer Cells | 50% inhibition | Downregulation of MMP9 |
| Selectivity | Normal Hepatic Cells | <20% inhibition | Minimal cytotoxicity |
特性
IUPAC Name |
5-amino-1-[(4-chlorophenyl)methyl]-N-[4-chloro-2-(trifluoromethyl)phenyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2F3N5O/c18-10-3-1-9(2-4-10)8-27-15(23)14(25-26-27)16(28)24-13-6-5-11(19)7-12(13)17(20,21)22/h1-7H,8,23H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWVWUICXUDKROJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=C(N=N2)C(=O)NC3=C(C=C(C=C3)Cl)C(F)(F)F)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













